molecular formula C12H16 B14682886 5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene CAS No. 33576-36-2

5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene

Cat. No.: B14682886
CAS No.: 33576-36-2
M. Wt: 160.25 g/mol
InChI Key: PMYVSOXCRFJWSA-UHFFFAOYSA-N
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Description

5-(Pent-3-en-2-ylidene)bicyclo[221]hept-2-ene is a bicyclic compound characterized by its unique structure, which includes a bicyclo[221]hept-2-ene core with a pent-3-en-2-ylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene typically involves the reaction of bicyclo[2.2.1]hept-2-ene derivatives with appropriate alkylating agents. One common method is the reaction of bicyclo[2.2.1]hept-2-ene with pent-3-en-2-one under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the allylic positions, where nucleophiles such as halides or amines replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like THF or DMSO.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated bicyclic compounds.

    Substitution: Formation of allylic substituted derivatives.

Scientific Research Applications

5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through its reactive double bonds. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s bicyclic structure also allows it to fit into specific binding sites, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene, 5-(1-methoxyethylidene)-, (E)-: Similar structure but with a methoxyethylidene substituent.

    Bicyclo[2.2.1]hept-2-ene, 5-methylene-: Similar bicyclic core with a methylene substituent.

    Bicyclo[3.1.1]hept-2-ene, 2,6-dimethyl-6-(4-methyl-3-pentenyl)-: Different bicyclic core with additional methyl and pentenyl substituents.

Uniqueness

5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene is unique due to its specific pent-3-en-2-ylidene substituent, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its structure allows for versatile modifications and functionalizations, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

33576-36-2

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

5-pent-3-en-2-ylidenebicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C12H16/c1-3-4-9(2)12-8-10-5-6-11(12)7-10/h3-6,10-11H,7-8H2,1-2H3

InChI Key

PMYVSOXCRFJWSA-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=C1CC2CC1C=C2)C

Origin of Product

United States

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